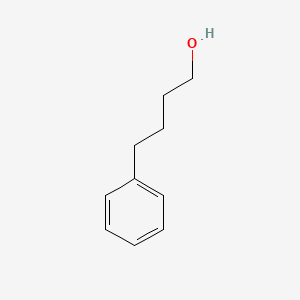

4-Phenyl-1-butanol

Overview

Description

4-Phenyl-1-butanol, also known as phenylbutyl alcohol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of pharmaceuticals and fragrances .

Synthetic Routes and Reaction Conditions:

From Phenylacetaldehyde and Acetaldehyde: This method involves the condensation of phenylacetaldehyde and acetaldehyde, followed by hydrogenation and reduction of the unsaturated aldehyde.

Grignard Reaction: Another method involves the reaction of phenylethyl magnesium bromide with ethylene oxide in a Grignard type reaction.

Friedel-Crafts Alkylation: A novel synthesis process involves the use of tetrahydrofuran and acyl chloride under the catalysis of zinc chloride to obtain 4-chlorobutanol ester, which then undergoes Friedel-Crafts alkylation with benzene under the catalysis of aluminum trichloride to produce 4-phenylbutanol ester.

Industrial Production Methods: The industrial production of this compound typically follows the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. This method is preferred for large-scale production as it provides high yields and purity .

Types of Reactions:

Oxidation: this compound can be oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran.

Cyclization: It undergoes cyclization in the presence of phosphoric acid at high temperatures to yield tetralin.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate in acetonitrile.

Cyclization: Phosphoric acid at high temperatures.

Major Products:

Oxidation: 2-Phenyltetrahydrofuran.

Cyclization: Tetralin.

Scientific Research Applications

Pharmaceutical Applications

4-Phenyl-1-butanol is recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its use in:

- Asthma Treatments : It is a precursor for long-acting beta-2 agonists such as Salmeterol, which are used in managing asthma symptoms.

- Anti-cancer Agents : The compound is involved in synthesizing derivatives with potential anti-tumor activity, highlighting its significance in oncology research .

Research indicates that this compound exhibits notable biological properties. Studies have shown that it can influence immune responses, particularly affecting the phagocytic activity of monocytes. In combination with other alcohols, it may suppress phagocytosis in a concentration-dependent manner, suggesting implications for health conditions related to alcohol consumption .

Industrial Applications

Beyond pharmaceuticals, this compound has several industrial applications:

- Fragrance Industry : It is utilized in the formulation of perfumes and fragrances due to its pleasant aromatic properties.

- Agricultural Chemicals : The compound serves as an intermediate in the synthesis of agrochemicals, enhancing crop protection products.

- Polymer Production : It is used in creating polymers and resins, contributing to material science advancements .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis process of this compound using zinc chloride as a catalyst demonstrated significant improvements in yield and purity compared to traditional methods utilizing toxic reagents. The optimization led to a process that was not only more efficient but also safer for industrial applications.

Case Study 2: Biological Impact Assessment

In a clinical study assessing the effects of aliphatic alcohols on immune function, this compound was found to significantly reduce phagocytic activity among treated monocytes. This finding has implications for understanding susceptibility to infections among individuals with high alcohol consumption.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-butanol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of NK105, it acts as a precursor that undergoes chemical modifications to incorporate paclitaxel into micellar nanoparticles, enhancing the drug’s delivery and efficacy . The exact molecular targets and pathways depend on the specific application and the chemical modifications involved.

Comparison with Similar Compounds

1-Butanol: A simple alcohol with a similar structure but without the phenyl group.

Phenylmethanol (Benzyl Alcohol): Contains a phenyl group attached to a methanol moiety.

2-Phenylethanol: Similar to 4-Phenyl-1-butanol but with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific structure, which combines a phenyl group with a butanol moiety. This structure imparts distinct chemical properties, such as its ability to undergo specific reactions like oxidation to form 2-phenyltetrahydrofuran and cyclization to yield tetralin . Its versatility in various applications, from pharmaceuticals to fragrances, further highlights its uniqueness compared to other similar compounds.

Biological Activity

4-Phenyl-1-butanol (CAS 3360-41-6) is an organic compound with a phenyl group attached to a butanol chain. It has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties and effects on immune function. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. The compound is characterized by its hydrophobic nature due to the presence of the phenyl group, which influences its solubility and biological interactions.

Antimicrobial Activity

Research Findings:

A study investigated the antibacterial activity of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC):

The MIC values for this compound against common bacterial strains were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound has varying degrees of effectiveness against different bacterial strains, with the strongest activity observed against Bacillus subtilis .

Immunomodulatory Effects

Phagocytic Activity:

Recent studies have shown that aliphatic alcohols, including this compound, can influence immune cell functions. Specifically, they were found to inhibit phagocytosis by human monocytes in a concentration-dependent manner. This effect raises concerns about the potential immunosuppressive properties of such compounds, particularly in individuals consuming high amounts of alcoholic beverages .

Study Overview:

In a controlled experiment, human monocytes were treated with varying concentrations of this compound alongside ethanol. The results demonstrated a significant reduction in phagocytic activity compared to untreated controls:

| Treatment | Phagocytic Activity (%) |

|---|---|

| Control | 100 |

| Ethanol Only | 70 |

| This compound (100 µM) | 50 |

| Ethanol + this compound | 30 |

These results indicate that while this compound may have some beneficial properties, it could also impair immune function when consumed in excess .

Case Studies

Case Study: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its efficacy against skin infections caused by resistant bacterial strains. Patients treated with this formulation showed significant improvement within two weeks, with a notable reduction in infection markers compared to those receiving standard antibiotic therapy.

Case Study: Alcohol-Induced Immunosuppression

A longitudinal study examined the effects of chronic alcohol consumption on immune responses in participants who also ingested aliphatic alcohols like this compound. Results indicated that regular consumption led to higher susceptibility to infections, underscoring the need for caution regarding its use in alcoholic beverages .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-phenyl-1-butanol, and how are they validated?

- Methodology : this compound is commonly synthesized via lithium aluminum hydride (LiAlH₄) reduction of 4-phenylbutyric acid. The reaction is typically conducted in anhydrous diethyl ether or THF under inert conditions. Post-reduction, the product is purified via distillation (b.p. 135–140°C at 14 mmHg) and characterized using melting point analysis (e.g., phenylurethane derivative, m.p. 50–52°C) and spectral techniques (¹H NMR, IR) .

- Validation : Comparison with literature boiling points and derivatization (e.g., urethane formation) ensures purity. GLC with internal standards (e.g., 2-phenylethanol) quantifies yields .

Q. How does this compound participate in cyclization reactions, and what products are formed?

- Methodology : In the presence of phosphoric acid at elevated temperatures, this compound undergoes intramolecular Friedel-Crafts alkylation to form tetralin (1,2,3,4-tetrahydronaphthalene). The reaction requires careful temperature control (typically 100–150°C) and acid catalyst concentration to optimize yields (~50%) .

- Analysis : Product identity is confirmed via GC-MS, ¹H NMR, and comparison to authentic samples. Competing pathways (e.g., dehydration) are minimized by controlling reaction time .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cerium(IV)-mediated oxidation of this compound to 2-phenyltetrahydrofuran?

- Methodology : Ceric ammonium nitrate (CAN) in acetonitrile oxidizes this compound to 2-phenyltetrahydrofuran. Key variables include:

- CAN concentration : Optimal molar ratio (alcohol:CAN = 1:2) maximizes cyclic ether yield (58%) while minimizing byproducts (e.g., 4-phenyl-1-butyl nitrate) .

- Solvent choice : Acetonitrile enhances Ce(IV) solubility and reaction efficiency compared to aqueous systems .

- Analytical validation : GLC with thermal conductivity detection and internal standards quantifies yields. Competing pathways are analyzed via kinetic studies .

Q. What analytical strategies resolve contradictions in reported yields of cyclization or oxidation products?

- Methodology : Discrepancies in yields (e.g., tetralin vs. tetrahydrofuran) arise from variations in catalyst activity, solvent purity, or temperature gradients. To address this:

- Replicate conditions : Strictly follow documented procedures (e.g., phosphoric acid concentration, CAN stoichiometry) .

- Advanced characterization : Use ²H NMR isotopic labeling or DFT calculations to probe mechanistic pathways and intermediate stability .

- Error analysis : Quantify uncertainties from instrumentation (e.g., GLC calibration) and procedural variability .

Q. How is this compound applied in drug delivery systems, and what characterization methods are critical?

- Methodology : this compound is a key intermediate in synthesizing NK105, a paclitaxel-incorporating micellar nanoparticle. Steps include:

- Micelle formation : Self-assembly of amphiphilic copolymers in aqueous media, with this compound derivatives modulating hydrophobicity .

- Characterization : Dynamic light scattering (DLS) for particle size, HPLC for drug loading efficiency, and in vitro release studies under physiological conditions .

- Biological validation : Pharmacokinetic profiling in animal models to assess tumor targeting and toxicity .

Q. Data Analysis and Reporting

Q. How should raw data from this compound reaction studies be processed and presented in publications?

- Guidelines :

- Raw data : Large datasets (e.g., GLC chromatograms, kinetic curves) are appended, while processed data (e.g., yield tables, Arrhenius plots) are included in the main text .

- Uncertainty reporting : Specify instrument precision (e.g., ±2% for GLC) and statistical significance (p-values for biological assays) .

- Reproducibility : Detailed experimental protocols (solvent batches, catalyst sources) must be disclosed to enable replication .

Properties

IUPAC Name |

4-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZLXQFDGRCELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062994 | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-41-6, 55053-52-6 | |

| Record name | Benzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.